2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Description

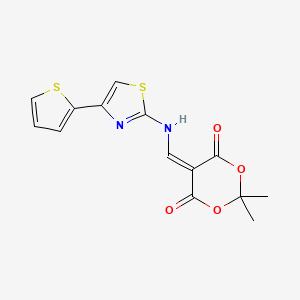

2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with an aminomethylene group. This group is further functionalized with a thiazole ring bearing a thiophene substituent. Meldrum’s acid derivatives are widely utilized in organic synthesis due to their reactivity as enolate precursors and their role in forming heterocyclic scaffolds via condensation reactions .

Properties

IUPAC Name |

2,2-dimethyl-5-[[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-14(2)19-11(17)8(12(18)20-14)6-15-13-16-9(7-22-13)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWITWKGSWIOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=CS3)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

The synthesis typically involves the reaction of thiophene derivatives with thiazole-based amines under controlled conditions to produce the desired dioxane derivative. The detailed synthetic route is often optimized for yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial activity against various pathogens. For instance, a related compound was evaluated for its effectiveness against E. coli, S. aureus, and P. aeruginosa, showing promising results in enhancing antibiotic efficacy against resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 50 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Carcinoma (HCT116) | 15.0 ± 1.5 |

| Hepatocellular Carcinoma (HepG2) | 10.0 ± 0.8 |

These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of cell proliferation .

The proposed mechanism of action involves the inhibition of specific enzymes associated with cell growth and division. The presence of the thiophene and thiazole rings is believed to facilitate interactions with biological targets, potentially disrupting metabolic pathways critical for pathogen survival and cancer cell proliferation .

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was tested for its ability to enhance the efficacy of conventional antibiotics in treating resistant bacterial infections. Results indicated a synergistic effect when combined with standard antibiotic therapies, leading to improved patient outcomes .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazole and thiophene can enhance the effectiveness of antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development. For example, derivatives similar to this compound have shown efficacy against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies help identify potential mechanisms of action at the molecular level, providing insights into how the compound can be optimized for enhanced biological activity .

Material Science

The unique chemical structure of this compound also opens avenues for applications in material science. Its ability to form stable complexes with metals could be utilized in catalysis or as a precursor for advanced materials with specific electronic or optical properties.

Case Studies

Comparison with Similar Compounds

Heterocyclic Substituents

- Triazole Derivatives: describes 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione. This derivative was explored for antileishmanial and antiviral activity .

- Pyrazole Derivatives : reports a derivative with a pyrazole-phenylamine substituent, synthesized via similar condensation methods. Pyrazole’s aromaticity and nitrogen positioning may enhance π-π stacking in target binding .

- Fluoromethylphenyl-Thiazole (): The 4-fluoro-3-methylphenyl substituent enhances lipophilicity (logP ≈ 2.5 predicted) and metabolic stability compared to the thiophene-containing target compound .

Aromatic and Aliphatic Substituents

- Phenylthio-Spiro Derivatives : discusses 2,2-dimethyl-5-((phenylthio)(spirocyclic)methyl)-1,3-dioxane-4,6-dione. The spirocyclic structure introduces steric bulk, reducing conformational flexibility compared to the planar thiophene-thiazole system .

- Furan Derivatives : and highlight 2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. The furan’s oxygen atom increases polarity (aqueous solubility ~0.5 mg/mL) but reduces stability under acidic conditions relative to thiophene .

Physicochemical Properties

- Lipophilicity : Thiophene’s sulfur atom increases logP (predicted ~2.8) compared to furan (logP ~1.9) but is less lipophilic than bromophenyl (logP ~3.5) .

- Thermal Stability : Thiazole-thiophene derivatives exhibit higher thermal stability (decomposition >200°C) than furan analogs (<150°C) due to aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.